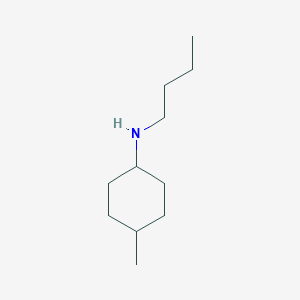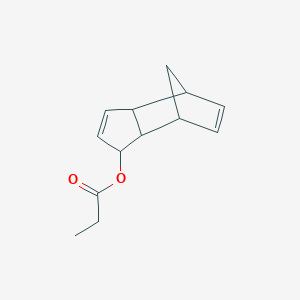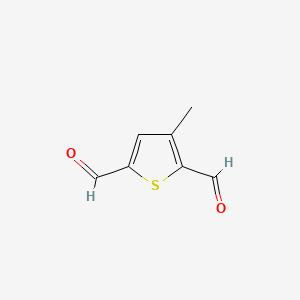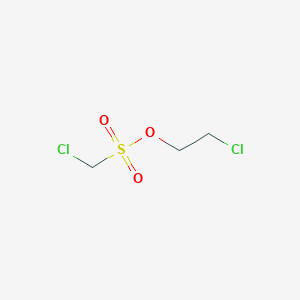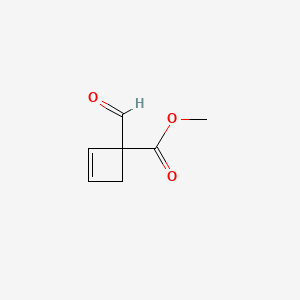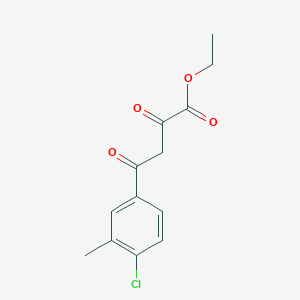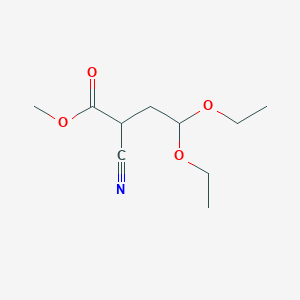
Methyl 2-cyano-4,4-diethoxybutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-cyano-4,4-diethoxybutanoate is an organic compound with the molecular formula C10H17NO4. It is a versatile intermediate used in various chemical syntheses due to its unique structure, which includes both cyano and ester functional groups. This compound is often utilized in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-cyano-4,4-diethoxybutanoate can be synthesized through the reaction of ethyl 2-cyanoacetate with 2-bromo-1,1-diethoxyethane in the presence of a base such as potassium carbonate and a catalyst like sodium iodide. The reaction is typically carried out in a solvent like ethanol under reflux conditions for several hours .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to distillation and purification steps to isolate the desired product.
化学反応の分析
Types of Reactions
Methyl 2-cyano-4,4-diethoxybutanoate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The ester group can undergo condensation with amines to form amides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium ethoxide in ethanol can be used.
Condensation: Thiourea in ethanol under reflux conditions.
Hydrolysis: Aqueous hydrochloric acid under reflux conditions.
Major Products Formed
Amides: Formed from condensation reactions with amines.
Carboxylic Acids: Formed from hydrolysis of the ester group.
科学的研究の応用
Methyl 2-cyano-4,4-diethoxybutanoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester and cyano groups.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and fine chemicals.
作用機序
The mechanism of action of methyl 2-cyano-4,4-diethoxybutanoate involves its functional groups. The cyano group can act as an electrophile in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or condensation reactions. These reactions are facilitated by the presence of specific reagents and catalysts, which help in breaking and forming chemical bonds.
類似化合物との比較
Similar Compounds
Ethyl 2-cyano-4,4-diethoxybutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-cyano-4,4-dimethoxybutanoate: Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness
Methyl 2-cyano-4,4-diethoxybutanoate is unique due to its combination of cyano and ester functional groups, which makes it a versatile intermediate in organic synthesis. Its specific reactivity and the ability to undergo multiple types of chemical reactions make it valuable in various fields of research and industry.
特性
分子式 |
C10H17NO4 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
methyl 2-cyano-4,4-diethoxybutanoate |
InChI |
InChI=1S/C10H17NO4/c1-4-14-9(15-5-2)6-8(7-11)10(12)13-3/h8-9H,4-6H2,1-3H3 |
InChIキー |
YALZVCXTKKLTHU-UHFFFAOYSA-N |
正規SMILES |
CCOC(CC(C#N)C(=O)OC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13835391.png)

![(S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid](/img/structure/B13835401.png)

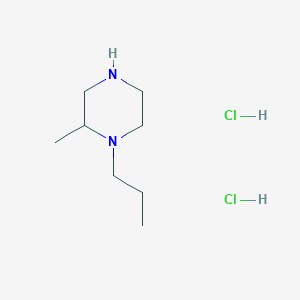
![3-[(2-Methylimidazol-1-yl)methyl]pyrrolidin-3-ol](/img/structure/B13835412.png)

